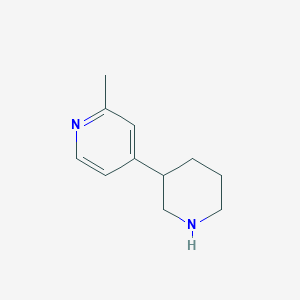
(S)-Methyl 5-oxotetrahydrofuran-3-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-Methyl 5-oxotetrahydrofuran-3-carboxylate is an organic compound with a molecular formula of C6H8O4. It is a chiral molecule, meaning it has a specific three-dimensional arrangement that is not superimposable on its mirror image. This compound is of interest in various fields of chemistry and biochemistry due to its unique structure and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (S)-Methyl 5-oxotetrahydrofuran-3-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the use of a starting material such as a diester or a keto ester, which undergoes cyclization in the presence of a suitable catalyst. The reaction conditions often include moderate temperatures and the use of solvents like dichloromethane or ethanol to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable methods such as continuous flow synthesis. This approach allows for the efficient and consistent production of the compound by maintaining optimal reaction conditions and minimizing the risk of side reactions. The use of automated systems and advanced monitoring techniques ensures high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
(S)-Methyl 5-oxotetrahydrofuran-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol, resulting in different derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in a variety of functionalized derivatives.
Wissenschaftliche Forschungsanwendungen
(S)-Methyl 5-oxotetrahydrofuran-3-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity and interactions with enzymes and other biomolecules.
Medicine: Research is ongoing to explore its potential as a precursor for drug development, particularly in the synthesis of chiral drugs.
Industry: It is used in the production of fine chemicals and as an intermediate in various industrial processes.
Wirkmechanismus
The mechanism of action of (S)-Methyl 5-oxotetrahydrofuran-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets and modulate their activity. This can result in various biochemical effects, depending on the specific pathway involved. For example, it may inhibit or activate certain enzymes, leading to changes in metabolic processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyl 4-oxotetrahydrofuran-3-carboxylate: This compound is structurally similar but differs in the position of the ketone group.
Benzofuran derivatives: These compounds share a similar furan ring structure but have different substituents and biological activities.
Uniqueness
(S)-Methyl 5-oxotetrahydrofuran-3-carboxylate is unique due to its specific chiral configuration and the presence of both a ketone and an ester functional group. This combination of features makes it a valuable compound for various synthetic and research applications, as it can participate in a wide range of chemical reactions and exhibit diverse biological activities.
Eigenschaften
Molekularformel |
C6H8O4 |
|---|---|
Molekulargewicht |
144.12 g/mol |
IUPAC-Name |
methyl (3S)-5-oxooxolane-3-carboxylate |
InChI |
InChI=1S/C6H8O4/c1-9-6(8)4-2-5(7)10-3-4/h4H,2-3H2,1H3/t4-/m0/s1 |
InChI-Schlüssel |
YPVWDFLEJHZAHZ-BYPYZUCNSA-N |
Isomerische SMILES |
COC(=O)[C@H]1CC(=O)OC1 |
Kanonische SMILES |
COC(=O)C1CC(=O)OC1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


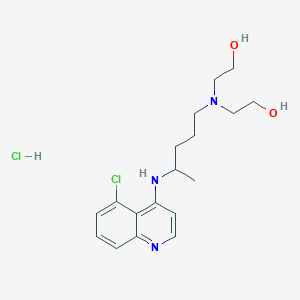
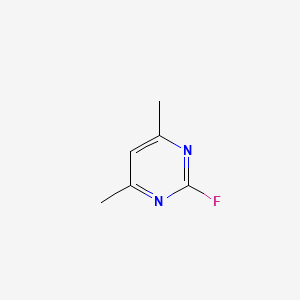
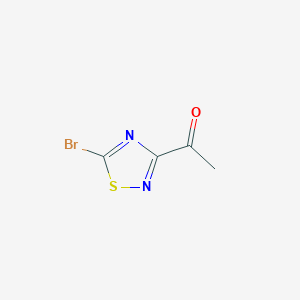
![tert-Butyl 3-[(1R)-1-amino-2-hydroxy-ethyl]azetidine-1-carboxylate](/img/structure/B12845899.png)
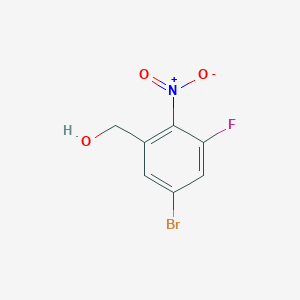


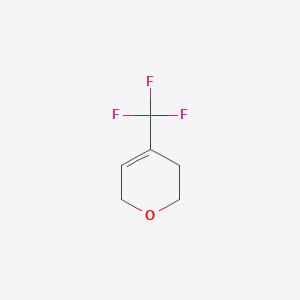
![2-[2,3-Bis(trifluoromethyl)pentyl]propanedioic acid](/img/structure/B12845921.png)
![4-(Benzyloxy)-2'-chloro[1,1'-biphenyl]-3-carbaldehyde](/img/structure/B12845930.png)



